tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate
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Overview
Description
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is a chemical compound known for its unique structure and properties. It is a derivative of benzotriazole, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate typically involves the reaction of benzotriazole with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Scientific Research Applications
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and benzotriazole derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl N-(benzotriazol-1-ylmethyl)carbamate
- tert-Butyl (1H-benzo[d][1,2,3]triazol-1-yl)methylcarbamate
- N-Boc-1-aminomethylbenzotriazole .
Uniqueness
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the benzotriazole moiety. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)14-10(13)17-9-7-5-4-6-8(9)15-16-17/h4-7H,1-3H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWAERTDCPSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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